N-[[4-(2,3-Dihydro-1-benzofuran-5-yl)phenyl]methyl]but-2-ynamide
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Overview
Description
N-[[4-(2,3-Dihydro-1-benzofuran-5-yl)phenyl]methyl]but-2-ynamide is a synthetic organic compound that features a benzofuran moiety. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(2,3-Dihydro-1-benzofuran-5-yl)phenyl]methyl]but-2-ynamide typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, including the dehydrative cyclization of o-hydroxybenzyl ketones or aryl acetylenes using transition-metal catalysis.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction, where the benzofuran core reacts with a phenyl halide in the presence of a Lewis acid catalyst.
Formation of the But-2-ynamide Moiety: The final step involves the coupling of the benzofuran-phenyl intermediate with but-2-ynoic acid or its derivatives under basic conditions to form the but-2-ynamide moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
N-[[4-(2,3-Dihydro-1-benzofuran-5-yl)phenyl]methyl]but-2-ynamide undergoes several types of chemical reactions:
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran and phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized benzofuran derivatives.
Reduction: Reduced benzofuran derivatives.
Substitution: Substituted benzofuran and phenyl derivatives.
Scientific Research Applications
N-[[4-(2,3-Dihydro-1-benzofuran-5-yl)phenyl]methyl]but-2-ynamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential anti-tumor and antibacterial activities.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-[[4-(2,3-Dihydro-1-benzofuran-5-yl)phenyl]methyl]but-2-ynamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzofuran: Shares the benzofuran core but lacks the phenyl and but-2-ynamide moieties.
Uniqueness
This compound is unique due to its combination of the benzofuran core with a phenyl group and a but-2-ynamide moiety, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
N-[[4-(2,3-dihydro-1-benzofuran-5-yl)phenyl]methyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-2-3-19(21)20-13-14-4-6-15(7-5-14)16-8-9-18-17(12-16)10-11-22-18/h4-9,12H,10-11,13H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIUFNGRQVORELQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1=CC=C(C=C1)C2=CC3=C(C=C2)OCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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